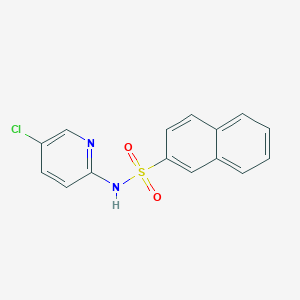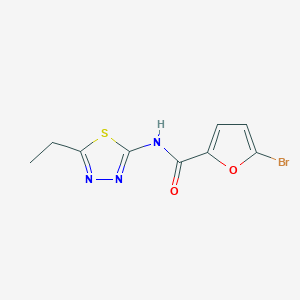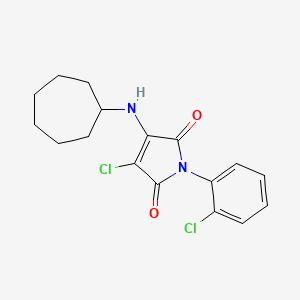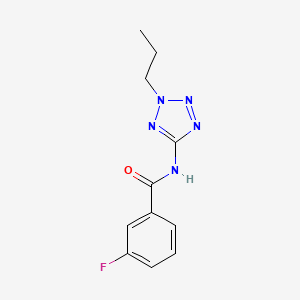
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide (CPNS) is a compound with a sulfonamide group that has been extensively studied for its biological activity. CPNS has been shown to have antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. In addition, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has a number of advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yield. This compound has also been extensively studied, and its biological activity is well characterized. However, this compound also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on specific enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. Another area of research could be to study the in vivo effects of this compound. This could involve studying the pharmacokinetics and pharmacodynamics of this compound in animal models. Finally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of bacterial infections, fungal infections, and cancer.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide can be synthesized by reacting 5-chloro-2-pyridinylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The yield of the synthesis is typically high, and the product is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has been extensively studied for its biological activity. It has been shown to have antibacterial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. This compound has also been shown to have antifungal activity against various fungal strains. In addition, this compound has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-13-6-8-15(17-10-13)18-21(19,20)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRUHVIYFPPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)


![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)



![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
